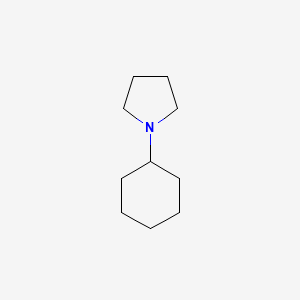

1-Cyclohexylpyrrolidine

Descripción

Chemical Identity and Nomenclature

This compound represents a tertiary amine derivative characterized by its distinctive molecular architecture, which consists of a five-membered pyrrolidine ring system with a cyclohexyl group attached to the nitrogen atom. The compound is formally classified as an N-alkylpyrrolidine, specifically defined as pyrrolidine in which the hydrogen atom attached to the nitrogen has been replaced by a cyclohexyl group. This structural modification significantly alters the chemical and physical properties compared to the parent pyrrolidine molecule, creating a compound with enhanced lipophilicity and steric bulk that influences its reactivity patterns and biological activity profiles.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry standards, with the primary name being this compound. Alternative nomenclature includes N-cyclohexylpyrrolidine, which emphasizes the substitution pattern at the nitrogen center, and pyrrolidine, 1-cyclohexyl-, which represents the Chemical Abstracts Service indexing format. The compound is assigned the unique Chemical Abstracts Service registry number 7731-02-4, which serves as the definitive identifier in chemical databases and literature.

Table 1: Chemical Identifiers and Basic Properties

The molecular structure can be described through various chemical notation systems, with the Simplified Molecular Input Line Entry System representation being C1CCC(CC1)N2CCCC2, which clearly illustrates the connectivity between the cyclohexane ring and the pyrrolidine nitrogen. The International Chemical Identifier provides a standardized representation as InChI=1S/C10H19N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10H,1-9H2, offering a complete description of the molecular connectivity and hydrogen distribution.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of N-substituted pyrrolidine derivatives that gained prominence in organic chemistry research during the latter half of the twentieth century. The compound was first documented in chemical literature through systematic studies of pyrrolidine alkylation reactions, where researchers investigated the effects of various alkyl substituents on the chemical and biological properties of the pyrrolidine core structure. The synthesis methodologies for this compound were established through adaptations of general N-alkylation protocols, with early synthetic approaches focusing on direct alkylation of pyrrolidine with cyclohexyl halides under basic conditions.

The first comprehensive synthesis route for this compound was documented in chemical literature with detailed procedures describing the preparation through reductive amination protocols. The methodology involved the condensation of pyrrolidine with cyclohexanone in the presence of reducing agents, followed by reflux conditions maintained for extended periods to ensure complete conversion. This early synthetic work established a foundation for subsequent developments in the field and provided researchers with reliable access to the compound for further chemical investigations.

Database records indicate that the compound was formally registered in chemical databases in the early 2000s, with the first PubChem entry created on March 27, 2005, and subsequent modifications documented as recently as May 18, 2025. This timeline reflects the growing recognition of the compound's importance in chemical research and the need for comprehensive documentation of its properties and applications. The compound has since been incorporated into various chemical supplier catalogs and research databases, facilitating its availability for academic and industrial research purposes.

Significance in Organic and Medicinal Chemistry

This compound has emerged as a compound of considerable significance in contemporary organic and medicinal chemistry research, primarily due to its unique structural features and versatile reactivity patterns. The compound serves multiple roles in chemical research, functioning as both a synthetic intermediate for more complex molecular architectures and as a valuable tool for investigating fundamental chemical processes. Its importance stems from the combination of the pyrrolidine ring system, which is prevalent in numerous biologically active compounds, with the cyclohexyl substituent that imparts specific steric and electronic properties.

In the realm of asymmetric synthesis, this compound derivatives have demonstrated exceptional utility as chiral auxiliaries and organocatalysts. Research has shown that appropriately functionalized derivatives of this compound can achieve remarkable enantioselectivities in various organic transformations, with some reactions producing enantiomeric excesses exceeding 98%. The structural rigidity imposed by the cyclohexyl group creates well-defined conformational preferences that translate into high stereochemical control in catalytic processes, making these compounds particularly valuable for the synthesis of enantiomerically pure pharmaceutical intermediates.

Table 2: Applications in Organic Synthesis

The medicinal chemistry applications of this compound and its derivatives have expanded significantly in recent years, with particular emphasis on their potential as precursors for pharmaceutical agents. The compound's structural features make it an attractive building block for drug design, as the pyrrolidine ring is a common pharmacophore found in numerous therapeutic agents across various drug classes. The cyclohexyl substituent provides opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity, which are critical parameters in drug development processes.

Research investigations have explored the compound's utility in developing novel therapeutic agents targeting various biological pathways. The structural versatility of this compound allows for extensive functionalization through standard organic chemistry methods, enabling the synthesis of diverse molecular libraries for biological screening programs. This flexibility has made the compound particularly valuable in medicinal chemistry programs focused on central nervous system disorders, where pyrrolidine-containing compounds have shown promising pharmacological activities.

Recent synthetic developments have also highlighted the compound's role in advanced materials chemistry, where its unique structural properties contribute to the development of specialized polymers and advanced functional materials. The nitrogen center provides opportunities for coordination chemistry applications, while the rigid cyclohexyl group influences the physical properties of resulting materials. These applications demonstrate the broad utility of this compound beyond traditional pharmaceutical chemistry, establishing it as a versatile building block for diverse research applications in contemporary chemical science.

Propiedades

IUPAC Name |

1-cyclohexylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBBXWVIXXPSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228060 | |

| Record name | Pyrrolidine, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7731-02-4 | |

| Record name | 1-Cyclohexylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7731-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Pyrrolidine reacts with cyclohexyl bromide or chloride in the presence of a base, typically sodium hydroxide or potassium carbonate, to facilitate deprotonation and enhance nucleophilicity. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or methylene chloride at temperatures ranging from 60°C to 120°C.

Example Procedure :

A mixture of pyrrolidine (1.0 equiv) and cyclohexyl bromide (1.2 equiv) in methylene chloride is refluxed with aqueous sodium hydroxide (20%) for 12–24 hours. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via vacuum distillation yields this compound as a colorless liquid.

Limitations and Byproducts

Competitive elimination reactions may occur, leading to cyclohexene formation. Additionally, over-alkylation can produce dicyclohexylpyrrolidinium salts, necessitating careful stoichiometric control. Reported yields range from 45% to 68% depending on the halide reactivity (bromide > chloride).

Catalytic Hydrogenation of Schiff Bases

This two-step method involves the formation of a Schiff base intermediate followed by hydrogenation.

Intermediate Synthesis

Cyclohexanone reacts with pyrrolidine in the presence of a dehydrating agent (e.g., molecular sieves) to form the corresponding imine. The reaction proceeds in toluene or ethanol under reflux conditions, achieving conversions exceeding 85% within 6 hours.

Hydrogenation Conditions

The imine intermediate is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under 3–5 bar H₂ pressure. Methanol or ethanol serves as the solvent, and the reaction typically completes within 4–8 hours at 50°C. This method affords this compound in 70–82% yield with minimal byproducts.

Key Advantage :

The absence of alkyl halides reduces toxicity concerns, making this route preferable for large-scale synthesis.

Epoxide Ring-Opening Reactions

A less conventional but highly selective approach involves the ring-opening of pyrrolidine-derived epoxides with cyclohexylamine.

Epoxide Synthesis

3,4-Epoxy-N-cyclohexylpyrrolidine is prepared via chlorination of N-cyclohexylpyrrolidine with chlorine gas in aqueous hydrochloric acid, followed by treatment with sodium hydroxide to induce epoxide formation.

Ring-Opening Mechanism

The epoxide reacts with cyclohexylamine in guaiacol or similar high-boiling solvents at 120°C for 20 hours. The reaction proceeds via nucleophilic attack at the less substituted epoxide carbon, yielding this compound after purification by silica gel chromatography.

Yield : 27–39% after recrystallization from petroleum ether-diethyl ether.

Reductive Amination of Cyclohexanone

Reductive amination offers a one-pot synthesis by combining cyclohexanone and pyrrolidine in the presence of a reducing agent.

Reaction Parameters

Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a Raney nickel catalyst is employed. The reaction is conducted in methanol or ethanol at ambient temperature to 60°C, achieving yields of 65–78%.

Optimization Insight :

The use of Pd/C with sodium formate as a hydrogen donor enhances reaction rates, reducing the induction period from 1 hour to <15 minutes.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Byproducts | Scalability |

|---|---|---|---|---|

| N-Alkylation | 60–120°C, NaOH, CH₂Cl₂ | 45–68 | Dicyclohexyl derivatives | Moderate |

| Catalytic Hydrogenation | 50°C, Pd/C, H₂ (3–5 bar) | 70–82 | Trace amines | High |

| Epoxide Ring-Opening | 120°C, guaiacol | 27–39 | Dichloro derivatives | Low |

| Reductive Amination | RT–60°C, NaBH₃CN | 65–78 | Cyclohexanol | High |

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation and reductive amination are favored due to their efficiency and lower environmental impact. Continuous flow reactors have been adopted to minimize solvent use and improve heat management, achieving throughputs exceeding 100 kg/batch.

Emerging Methodologies

Recent advances focus on photoredox catalysis and enzymatic synthesis, though these remain exploratory. A nickel-catalyzed coupling between pyrrolidine and cyclohexylmagnesium bromide has shown promise in preliminary studies, achieving 55% yield under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclohexylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-cyclohexylpyrrolidone using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it to N-cyclohexylpyrrolidine-2-carboxylic acid using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the cyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: N-cyclohexylpyrrolidone.

Reduction: N-cyclohexylpyrrolidine-2-carboxylic acid.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Cyclohexylpyrrolidine has the molecular formula and is characterized as a derivative of pyrrolidine with a cyclohexyl group attached to the nitrogen atom. Its structure facilitates interactions with various biological targets, making it a valuable compound in research.

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent. It has shown promise in the following areas:

- Antioxidant Activity : Protects cells from oxidative stress, which is crucial for preventing cellular damage.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

- Antibacterial and Antifungal Properties : Exhibits efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Demonstrates inhibitory effects on cancer cell proliferation, indicating its potential in oncology.

A notable study evaluated the compound's inhibitory properties against Trypanothione reductase, an enzyme critical for the survival of trypanosomatid parasites. The results indicated that this compound derivatives exhibited competitive inhibition with low micromolar IC50 values against Trypanosoma brucei and T. cruzi .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It can undergo various chemical reactions, including oxidation and substitution, leading to products like N-cyclohexylpyrrolidone and N-cyclohexylpyrrolidine-2-carboxylic acid .

The biological activities of this compound are attributed to its interaction with neurotransmitter systems. Research indicates that it may influence serotonin and dopamine receptors, potentially affecting mood and cognition .

Case Study 1: Enzyme Inhibition

A study focused on the optimization of cyclohexylpyrrolidine ligands for Trypanothione reductase revealed that these compounds could effectively inhibit the enzyme, demonstrating high selectivity against human glutathione reductase. The X-ray co-crystal structures confirmed their binding modes within the enzyme's active site .

Case Study 2: Dopaminergic Activity

Research on derivatives of this compound showed enhanced dopaminergic activity compared to traditional compounds like cocaine. These derivatives displayed greater selectivity and potency in inhibiting dopamine uptake in rat striatal homogenates .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-Cyclohexylpyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand that binds to receptors or enzymes, modulating their activity. The cyclohexyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug design .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : Enzymatic methods (e.g., Pfizer_IR44) outperform traditional catalysis for 1-cyclohexylpyrrolidine, achieving 99% conversion vs. 57% purity via decarboxylation .

Structural Flexibility : The cyclohexyl group in this compound adopts a chair conformation , enhancing steric stability compared to unsaturated analogs like 1-cyclohexenylpyrrolidine .

Pharmacological Relevance : Phencyclidine (PCP) shares a cyclohexyl-piperidine core but includes a phenyl group, leading to potent NMDA receptor antagonism, unlike this compound’s milder bioactivity .

Purity Discrepancies : Commercial this compound is available at 97% purity (Combi-Blocks), contrasting with research-grade 57% purity, likely due to optimized purification .

Functional Group Impact

- Cyclohexyl vs. Benzyl : 1-(4-Nitrobenzyl)pyrrolidine’s nitro group increases polarity and reactivity compared to the hydrophobic cyclohexyl group in this compound .

- Piperidine vs. Pyrrolidine: Piperidine derivatives (e.g., 1-piperidinocyclohexanecarbonitrile) exhibit larger ring sizes, altering steric and electronic properties .

Actividad Biológica

1-Cyclohexylpyrrolidine, a member of the pyrrolidine alkaloid family, has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to significant implications in medicinal chemistry and pharmacology.

This compound interacts with multiple biological pathways, exhibiting activities such as:

- Antioxidant : Protects cells from oxidative stress.

- Anti-inflammatory : Reduces inflammation through modulation of inflammatory mediators.

- Antibacterial and Antifungal : Exhibits efficacy against a range of pathogenic microorganisms.

- Anticancer : Shows potential in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Influences neurotransmitter systems, potentially affecting mood and cognition.

The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity, and consequently altering cellular signaling pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, impacting drug metabolism and efficacy.

Table 1: Biological Activities of this compound

Cellular Effects

In vitro studies have demonstrated that this compound influences various cellular processes:

- Gene Expression : Alters the expression of genes related to oxidative stress and inflammation.

- Cell Signaling : Modulates pathways involved in apoptosis and cell survival.

- Metabolic Pathways : Affects metabolic processes through enzyme interaction.

The compound's stability under laboratory conditions suggests it remains effective over time, although degradation can occur when exposed to light and air.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Low doses exhibit minimal toxicity while effectively modulating biochemical pathways. Conversely, higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.

Case Study 1: Antiparasitic Activity

A study focused on the inhibition of trypanothione reductase (TryR), a target in treating Trypanosoma brucei infections. Compounds derived from this compound showed competitive inhibition with IC50 values in the low micromolar range. This highlights its potential as a lead compound for developing antiparasitic drugs .

Case Study 2: Anticancer Potential

Research on derivatives of this compound-3-carboxylic acid indicated promising anticancer activity against specific cancer cell lines. In vitro assays demonstrated significant inhibition of cancer cell growth, with IC50 values suggesting high potency.

Q & A

Q. What are the key synthetic routes for preparing 1-Cyclohexylpyrrolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound can be synthesized via cyclohexylation of pyrrolidine using cyclohexyl halides or cyclohexene under acidic/basic conditions. Optimization involves:

- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to enhance nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility and reaction rates.

- Temperature Control : Elevated temperatures (80–120°C) favor kinetic control but require inert atmospheres to prevent decomposition.

- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures isolates the product with >95% purity. Validate purity via GC-MS or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural elucidation challenges?

Methodological Answer:

- GC-MS : Resolves volatile derivatives and detects impurities (e.g., unreacted cyclohexyl precursors) with a DB-5 column (30 m × 0.25 mm) and electron ionization (70 eV) .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃, 400 MHz) confirms substitution patterns (e.g., cyclohexyl C-H signals at δ 1.2–1.8 ppm, pyrrolidine N-CH₂ at δ 2.5–3.0 ppm) .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and cyclohexyl C-H bending (1450 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns and molecular ion peaks (e.g., [M+H]⁺ at m/z 152.1435 for C₁₀H₁₇N) .

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Utility |

|---|---|---|

| GC-MS | DB-5 column, 70 eV EI | Detects impurities, quantifies yield |

| ¹H NMR | 400 MHz, CDCl₃ | Confirms cyclohexyl/pyrrolidine integration ratios |

| HRMS | ESI+, resolution >30,000 | Validates molecular formula |

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH° values) reported for this compound in different studies?

Methodological Answer: Discrepancies in ΔrH° values (e.g., -99 kJ/mol vs. literature averages) arise from variations in experimental setups:

- Calibration : Use certified reference materials (e.g., benzoic acid for calorimetry) to standardize instruments.

- Reaction Conditions : Control solvent polarity (toluene vs. aqueous systems) and temperature (±0.1°C precision) to minimize environmental artifacts .

- Statistical Validation : Apply multivariate regression to identify outliers. For example, reconcile gas-phase ionization energies (7.10–7.15 eV) via weighted averages .

- Computational Cross-Check : Compare experimental ΔrH° with DFT calculations (B3LYP/6-31G* level) to assess systematic errors .

Q. What strategies are recommended for distinguishing positional isomers or stereochemical variants of this compound derivatives during structural analysis?

Methodological Answer:

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers. Retention time differences >2 min indicate stereochemical divergence .

- NOESY NMR : Nuclear Overhauser effects between cyclohexyl H and pyrrolidine N-CH₂ confirm spatial proximity in specific isomers .

- X-ray Crystallography : Resolve absolute configuration of single crystals (e.g., orthorhombic P2₁2₁2₁ space group) to unambiguously assign stereochemistry .

- Tandem MS/MS : Collision-induced dissociation (CID) fragments positional isomers differently (e.g., cyclohexyl vs. piperidine-linked fragments) .

Q. Table 2: Isomer Differentiation Workflow

| Step | Technique | Critical Parameters |

|---|---|---|

| 1. Preliminary Screening | TLC (silica, ethyl acetate) | Rf differences ≥0.1 |

| 2. Structural Confirmation | ¹H-¹³C HSQC NMR | Correlate C-H coupling patterns |

| 3. Absolute Configuration | X-ray crystallography | R factor <5% |

Q. How can computational methods enhance the prediction of this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Modeling : Calculate transition-state energies (e.g., B3LYP-D3/def2-TZVP) to predict regioselectivity in electrophilic substitutions .

- MD Simulations : Simulate solvent interactions (e.g., chloroform vs. water) to optimize reaction media for nucleophilic additions.

- SAR Analysis : Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.